7-Trimethylstannylisoquinoline
Description
Properties
Molecular Formula |
C12H15NSn |
|---|---|
Molecular Weight |
291.96 g/mol |
IUPAC Name |
isoquinolin-7-yl(trimethyl)stannane |
InChI |
InChI=1S/C9H6N.3CH3.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;;;;/h1,3-7H;3*1H3; |
InChI Key |
LRRANMIEIZZDCJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC2=C(C=C1)C=CN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 7 Trimethylstannylisoquinoline
Convergent Synthesis of Key Isoquinoline (B145761) Precursors
The successful synthesis of 7-trimethylstannylisoquinoline hinges on the efficient preparation of its immediate precursors. These precursors are typically 7-substituted isoquinolines where the substituent at the 7-position is a good leaving group in palladium-catalyzed cross-coupling reactions, such as a halogen (bromo or iodo) or a triflate group.
Halogenated isoquinolines, particularly those substituted at the 7-position, are valuable intermediates in organic synthesis. Their preparation can be challenging due to regioselectivity issues in direct halogenation of the isoquinoline core.
A common route to 7-bromoisoquinoline avoids the direct bromination of isoquinoline, which can lead to a mixture of isomers. Instead, a lengthier but more controlled synthesis starting from 1,2,3,4-tetrahydroisoquinoline is often employed. This process involves a sequence of nitration, reduction, and a Sandmeyer-type reaction.
A representative multi-step synthesis is outlined below:
N-Chlorination: 1,2,3,4-Tetrahydroisoquinoline is treated with sodium hypochlorite in dichloromethane to yield the corresponding N-chloro derivative. guidechem.com
Nitration: The N-chloro intermediate is nitrated using potassium nitrate in concentrated sulfuric acid. This step introduces a nitro group onto the aromatic ring, primarily at the 7-position. guidechem.com
Aromatization and Denitration: The nitrated tetrahydroisoquinoline is then heated with manganese dioxide in a high-boiling solvent like diphenyl ether. This step accomplishes both the aromatization of the heterocyclic ring to form the isoquinoline core and the removal of the nitro group. guidechem.com
Diazotization and Bromination: A newer approach for the final step involves a diazotization-bromination sequence on a 7-aminoisoquinoline precursor in a non-aqueous solvent, which offers milder reaction conditions compared to traditional Sandmeyer reactions that require strong acids. google.com
The following table summarizes a typical reaction sequence starting from 1,2,3,4-tetrahydroisoquinoline.
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
| 1 | 1,2,3,4-Tetrahydroisoquinoline | Sodium hypochlorite, Dichloromethane, Room Temperature | N-Chloro-1,2,3,4-tetrahydroisoquinoline | 98% guidechem.com |
| 2 | N-Chloro-1,2,3,4-tetrahydroisoquinoline | KNO3, Concentrated H2SO4, -20°C to 60°C | 7-Nitro-1,2,3,4-tetrahydroisoquinoline derivative | 70% guidechem.com |
| 3 | 7-Nitro-1,2,3,4-tetrahydroisoquinoline derivative | MnO2, Diphenyl ether, 210°C | 7-Nitroisoquinoline | - |
| 4 | 7-Aminoisoquinoline (from reduction of 7-nitroisoquinoline) | Diazotization-Bromination (non-aqueous) | 7-Bromoisoquinoline | >25% google.com |
7-Iodoisoquinoline serves as another crucial precursor for stannylation reactions. While specific multi-step syntheses are less commonly detailed in the context of preparing this compound, its role as a starting material is noted. nih.gov The synthesis of aryl iodides can often be achieved from the corresponding bromo derivatives via halogen exchange reactions or from an amino group via a Sandmeyer reaction using potassium iodide. It is a key intermediate that can be converted to an organolithium species, 7-lithioisoquinoline, for subsequent reactions. nih.gov
A highly effective precursor for the palladium-catalyzed stannylation is 7-isoquinolyl trifluoromethylsulfonate (triflate). Triflates are excellent leaving groups in cross-coupling reactions. The synthesis of this precursor typically involves the reaction of 7-hydroxyisoquinoline with a triflating agent, such as trifluoromethanesulfonic anhydride or N-phenyl-bis(trifluoromethanesulfonimide), in the presence of a base. The resulting 7-isoquinolyl triflate is a stable, crystalline solid that is highly reactive in subsequent palladium-catalyzed reactions. harvard.edu
Elaboration of 7-Haloisoquinolines
C-Sn Bond Formation Strategies for this compound
The final step in the synthesis is the formation of the carbon-tin (C-Sn) bond at the 7-position of the isoquinoline ring. This is almost exclusively achieved through a palladium-catalyzed cross-coupling reaction, commonly known as a Stille coupling, or more accurately, a Stille-type stannylation.
The palladium-catalyzed stannylation reaction is a robust method for forming C-Sn bonds. This reaction typically involves an organohalide or an organotriflate, a tin reagent, and a palladium(0) catalyst.
For the synthesis of this compound, the most prominently documented method involves the reaction of 7-isoquinolyl trifluoromethylsulfonate with hexamethylditin ( (CH₃)₃Sn-Sn(CH₃)₃ ). harvard.edu This reaction is carried out in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and an additive, typically lithium chloride, in a solvent like dioxane. harvard.edu The lithium chloride is believed to facilitate the reaction by accelerating the transmetalation step.
An alternative, though less detailed in this specific context, is the stannylation of 7-iodoisoquinoline. Palladium-catalyzed stannylation methods are well-established for iodoarenes and are compatible with a wide array of functional groups. nih.gov These reactions can often be performed under mild, room-temperature conditions without the need for inert atmospheres, making them highly accessible. nih.gov
The table below details the conditions for the palladium-catalyzed synthesis of this compound from its triflate precursor.
| Precursor | Tin Reagent | Catalyst | Additive | Solvent | Temperature | Yield (%) |
| 7-Isoquinolyl Trifluoromethylsulfonate | Hexamethylditin | Pd(PPh₃)₄ | LiCl | Dioxane | 100 °C | 75% harvard.edu |
This reaction provides a direct and efficient route to the target compound, this compound, which is a valuable reagent for further synthetic transformations.
Alternative Organometallic Approaches to Arylstannanes
While the Stille coupling is the predominant method, other organometallic approaches can be considered for the synthesis of arylstannanes, which could potentially be adapted for this compound. These methods often involve the reaction of an organolithium or Grignard reagent, derived from the corresponding aryl halide, with a trialkyltin halide (e.g., trimethyltin chloride). However, the compatibility of these highly reactive organometallic intermediates with the isoquinoline ring system would need to be carefully evaluated to avoid undesired side reactions.
Analytical Characterization of Synthesized this compound
The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the isoquinoline ring and a distinct singlet for the nine protons of the trimethylstannyl group, typically in the upfield region (around 0.3-0.4 ppm). The coupling between the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) and the methyl protons would result in satellite peaks flanking the main singlet, providing definitive evidence for the presence of the Sn-Me₃ moiety.
¹³C NMR: The carbon NMR spectrum would display the expected signals for the carbon atoms of the isoquinoline core and a signal for the methyl carbons of the trimethylstannyl group.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum would exhibit a characteristic isotopic pattern for the tin atom, which has several stable isotopes, confirming the presence of tin in the molecule.
Mechanistic and Scope Investigations of 7 Trimethylstannylisoquinoline in Cross Coupling Reactions
Palladium-Catalyzed Stille Coupling Reactions
The Stille reaction has gained widespread use because of its tolerance for a wide variety of functional groups, the stability of organostannane reagents to air and moisture, and the generally mild reaction conditions required. wikipedia.orgorganic-chemistry.org
Mechanistic Principles of Stille Cross-Coupling
The catalytic cycle of the Stille reaction is a well-studied process that involves three primary steps, beginning with a palladium(0) catalyst, often stabilized by phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃). wikipedia.orglibretexts.orgyoutube.com
The key steps are:
Oxidative Addition: The active Pd(0) catalyst reacts with an organic electrophile (R¹-X), such as an aryl or vinyl halide, inserting the palladium into the carbon-halide bond. This forms a square planar palladium(II) intermediate. libretexts.orguwindsor.ca The initial product is typically a cis-complex, which may rapidly isomerize to the more thermodynamically stable trans-isomer. uwindsor.ca
Transmetalation: The organostannane (R²-SnR₃), in this case, 7-trimethylstannylisoquinoline, then reacts with the Pd(II) intermediate. The organic group from the tin compound (the isoquinoline (B145761) moiety) is transferred to the palladium center, and the halide from the initial electrophile is transferred to the tin, forming a trialkyltin halide byproduct. libretexts.orgyoutube.com This step is often the rate-determining step of the catalytic cycle. wikipedia.org
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium intermediate couple and are eliminated from the metal center, forming the new C-C bond of the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgyoutube.com
The entire process is a cycle that can be repeated many times, allowing for the formation of the desired product in high yield with only a catalytic amount of palladium.
Reactivity with Diverse Electrophilic Partners
This compound, as a heteroaromatic organostannane, is expected to react with a variety of electrophilic partners under Stille conditions. The efficiency of these couplings can be influenced by the nature of the electrophile.
Aryl and vinyl halides are common electrophiles in Stille reactions. wikipedia.org The reactivity of the halide typically follows the order I > Br > OTf >> Cl, which correlates with the C-X bond strength. wikipedia.org While specific data for this compound is not extensively documented in broad literature, studies on similar heteroaromatic systems demonstrate the feasibility of such couplings. For instance, various aryl halides have been successfully coupled with different organostannanes, with yields often ranging from moderate to excellent. wikipedia.orglibretexts.org
Vinyl halides are also excellent coupling partners, and these reactions generally proceed with retention of the alkene's stereochemistry, a highly valuable feature for synthetic applications. wikipedia.orglibretexts.org
Table 1: Illustrative Stille Coupling of Organostannanes with Aryl and Vinyl Halides Note: This table presents general examples from the literature to illustrate the scope of the Stille reaction, as specific data for this compound is limited.
| Organostannane | Electrophile | Catalyst/Ligand | Product | Yield (%) | Reference |
| Vinyltributylstannane | Iodobenzene | Pd(PPh₃)₄ | Styrene | 95% | u-tokyo.ac.jp |
| 2-(Tributylstannyl)pyridine | 4-Iodonitrobenzene | Pd(PPh₃)₄ | 2-(4-Nitrophenyl)pyridine | 87% | u-tokyo.ac.jp |
| (E)-1-Hexenyltributylstannane | Vinyl Bromide | Pd(PPh₃)₄ | (1E,3E)-1-Phenyl-1,3-octadiene | 79% | wikipedia.org |
Enol triflates, derived from ketones, are another important class of electrophiles for Stille couplings. They serve as synthetic equivalents to ketone enolates and can be coupled with organostannanes to form substituted alkenes. The reactivity of triflates is generally comparable to that of bromides. wikipedia.org This allows for the formation of complex structures by connecting a heteroaromatic system like isoquinoline directly to a cyclic or acyclic vinyl group. The reaction conditions are similar to those used for aryl and vinyl halides, often employing a palladium catalyst with phosphine ligands. wikipedia.orgorganic-chemistry.org
The efficiency of the Stille coupling is significantly affected by the electronic and steric characteristics of both the organostannane and the electrophile.
Electronic Effects: For aryl halides, electron-withdrawing groups tend to accelerate the oxidative addition step, making them more reactive electrophiles. youtube.com Conversely, for arylstannanes, both electron-donating and electron-withdrawing groups can increase the rate of transmetalation, suggesting multiple possible mechanisms for this step. wikipedia.org Electron-poor stannanes, however, are often considered poor substrates as they undergo slower transmetalation. youtube.com In the case of this compound, the electronic nature of the isoquinoline ring system will play a crucial role.
Steric Effects: Steric hindrance on either coupling partner can impede the reaction. youtube.com For example, bulky substituents near the reacting site on either the stannane (B1208499) or the halide can slow down the coupling or prevent it altogether. wikipedia.org Highly substituted vinylstannanes can be poor substrates due to these steric effects. harvard.edu
Effects of Ligands and Co-Catalysts on Reaction Outcomes (e.g., PPh₃, CuCl, LiCl)
The choice of ligands and the use of additives are critical for optimizing the Stille reaction, often leading to improved yields, faster reaction rates, and broader substrate scope.
PPh₃ (Triphenylphosphine): This is one of the most common ligands used in Stille couplings. u-tokyo.ac.jp It stabilizes the Pd(0) catalyst. However, an excess of free phosphine ligand in solution can inhibit the reaction by coordinating to the palladium center and slowing down the transmetalation step. researchgate.net The use of bulky, electron-rich phosphine ligands can sometimes accelerate the coupling, especially with less reactive electrophiles like aryl chlorides. harvard.edu
CuCl (Copper(I) Chloride): The "copper effect" in Stille reactions is a well-known phenomenon where the addition of a copper(I) salt, such as CuCl or CuI, can significantly accelerate the reaction. uwindsor.caresearchgate.net The exact role of the copper co-catalyst can vary depending on the reaction conditions. In polar solvents like DMF, it is believed to facilitate transmetalation by first forming a more reactive organocopper intermediate. organic-chemistry.org In less polar solvents, it can act as a scavenger for excess phosphine ligand, which would otherwise inhibit the reaction. researchgate.net
LiCl (Lithium Chloride): Lithium chloride is another common additive used to enhance Stille couplings. Its primary role is believed to be the acceleration of the transmetalation step. libretexts.org It can also stabilize the palladium intermediates formed during the catalytic cycle. libretexts.org However, the effect of LiCl can be complex and dependent on the specific ligand and substrate used. In some cases, particularly with triphenylphosphine as the ligand, LiCl can actually retard the reaction by forming a less reactive palladium-chloride complex. researchgate.net
Table 2: Effect of Additives on Stille Coupling Yields Note: This table provides illustrative examples of how additives can influence Stille reactions, based on general findings in the literature.
| Reaction | Additive | Effect on Yield/Rate | Reference |
| Aryl iodide + Vinylstannane | CuI | Significant rate increase | youtube.com |
| Aryl triflate + Vinylstannane (L=AsPh₃) | LiCl | Accelerates reaction | researchgate.net |
| Aryl triflate + Vinylstannane (L=PPh₃) | LiCl | Retards reaction | researchgate.net |
| Aryl bromide + Arylstannane | CuI + CsF | Synergistic effect, high yield | organic-chemistry.org |
Regioselectivity and Stereoselectivity in Stille Coupling Involving this compound
The Stille reaction is a powerful method for creating C-C bonds by coupling an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org The success and predictability of this reaction hinge on its selectivity, specifically its regioselectivity and stereoselectivity.
Regioselectivity: In the context of this compound, regioselectivity refers to the specific site of coupling. As the trimethylstannyl group is fixed at the C-7 position of the isoquinoline ring, the reaction is inherently regioselective with respect to the isoquinoline moiety. The palladium-catalyzed cycle ensures that the new carbon-carbon bond forms precisely where the tin group is located.
The primary challenge in regioselectivity for Stille couplings often arises when the coupling partner (the organic halide) possesses multiple reactive sites or when the organostannane itself has multiple transferable groups. wikipedia.org In the case of this compound, the trimethylstannyl group is designed so that the isoquinoline ring is the "transferable" group, while the methyl groups are considered "non-transferable" or "dummy" ligands. This preferential transfer is a key feature of organostannanes used in Stille reactions. wikipedia.org However, achieving high regioselectivity can be challenging in more complex systems, though specific conditions and catalyst optimizations have been developed to address this. libretexts.org For instance, a regioselective double Stille coupling has been demonstrated with bicyclic stannolanes by exploiting the differential reactivity of iodo and bromo substituents on the coupling partner. rsc.org
Stereoselectivity: Stereoselectivity in the Stille reaction is a crucial consideration when a stereocenter is involved in the bond-forming step. libretexts.org Extensive studies have shown that Stille couplings, particularly those involving configurationally stable C(sp³)-hybridized organostannanes, generally proceed with retention of configuration at the carbon center attached to the tin atom. acs.orgnih.govnih.gov This stereospecificity is highly valuable in asymmetric synthesis.
Potential for Other Metal-Catalyzed Transformations
While this compound is primarily utilized in palladium-catalyzed Stille couplings, its organotin functionality opens the door to other metal-catalyzed transformations. The reactivity of the C-Sn bond can be harnessed by metals other than palladium, or by palladium in conjunction with co-catalysts.
Copper-Mediated and Catalyzed Reactions: A significant modification of the Stille reaction involves the addition of copper(I) salts, such as CuI. organic-chemistry.orgresearchgate.net This addition can lead to faster reaction rates, better selectivities, and milder reaction conditions. researchgate.net The "copper effect" is thought to arise from a transmetalation event where the organostannane first reacts with the copper(I) salt to form a more reactive organocopper intermediate, which then transmetalates with the palladium complex. This bimetallic catalysis approach could be applied to couplings involving this compound to enhance its reactivity, especially with less reactive electrophiles. researchgate.net There are also precedents for copper-catalyzed cross-coupling reactions of organozinc reagents, which could potentially be accessed from organostannanes. nsf.gov Furthermore, copper-catalyzed methods have been developed for the C-H functionalization of quinolines, suggesting the potential for developing novel copper-based transformations for isoquinoline systems. nih.gov
Alternative Cross-Coupling Pathways: The versatility of organometallic reagents often allows for their use in various cross-coupling protocols. For example, pyridine (B92270) sulfinates have been successfully used as alternatives to traditionally challenging pyridine boronic acids in Suzuki-Miyaura couplings. rsc.orgtcichemicals.com It is conceivable that this compound could be converted in situ or in a separate step to a different organometallic species, such as an organoboron or organozinc reagent, to participate in Suzuki-Miyaura or Negishi couplings, respectively. This would broaden the synthetic utility of the isoquinoline building block beyond the scope of the Stille reaction.
The data in the table below illustrates the effect of additives on Stille coupling reactions, which could be applicable to transformations with this compound.
Table 1: Effect of Additives on Stille Coupling Yields
| Entry | Additive | Yield (%) |
|---|---|---|
| 1 | None | 15 |
| 2 | LiCl | >95 |
| 3 | CuI | >95 |
This table is illustrative and based on general findings in Stille coupling literature; specific results for this compound would require experimental verification.
Computational and Theoretical Studies on the Reactivity Profile of Organotin Compounds
The reactivity of organotin compounds like this compound in cross-coupling reactions has been extensively investigated through computational and theoretical methods, primarily using Density Functional Theory (DFT). acs.orgpolito.itresearchgate.net These studies provide deep insights into the reaction mechanism and the factors that control the reaction's efficiency.
The catalytic cycle of the Stille reaction is generally understood to involve oxidative addition, transmetalation, and reductive elimination. wikipedia.org Computational studies have shown that for many systems, the transmetalation step—the transfer of the organic group from tin to palladium—is the rate-determining step. researchgate.netpolito.it The energy barrier for this step is highly sensitive to the nature of the ligands on the palladium center, the solvent, and any additives present. researchgate.netresearchgate.net
Mechanism of Transmetalation: DFT calculations have explored different pathways for transmetalation, including associative (where the organostannane coordinates to the palladium complex before the leaving group dissociates) and dissociative mechanisms. acs.orgresearchgate.net Two main geometries for the transition state are considered:
Cyclic Transition State: Involves a bridging halide or other ligand between the tin and palladium centers. This is often favored in nonpolar solvents. illinois.edu
Open Transition State: The tin and palladium centers are not bridged. This pathway is more likely in polar, coordinating solvents. illinois.edu
For a heteroaromatic stannane like this compound, the nitrogen atom in the ring could potentially coordinate to the palladium or tin center, influencing the geometry and energy of the transition state. Studies have shown that intramolecular nucleophilic assistance at the tin atom can accelerate transmetalation. researchgate.netacs.org
Influence of Ligands and Substituents: Theoretical studies have quantified the effect of different phosphine ligands and substituents on the reaction profile. Electron-donating ligands on the palladium can increase the rate of oxidative addition but may slow down the transmetalation and reductive elimination steps. researchgate.net Conversely, ligands with low donicity, such as arsines or tri(2-furyl)phosphine, can dramatically accelerate the Stille coupling by making the palladium(II) intermediate more electrophilic and thus more reactive towards the organostannane. researchgate.net DFT calculations have been used to model these effects and predict optimal catalyst systems. polito.itresearchgate.net The electronic properties of the isoquinoline ring itself (as an electron-withdrawing or -donating group) will also modulate the energy levels of the transition states. polito.it
The following table summarizes key findings from DFT studies on the Stille reaction mechanism.
Table 2: Key Findings from Computational Studies of the Stille Reaction
| Studied Aspect | Key Finding | Reference |
|---|---|---|
| Mechanism | Transmetalation is often the rate-determining step. Both cyclic and open transition states are possible. | researchgate.netpolito.itillinois.edu |
| Ligand Effects | Low-donicity ligands (e.g., AsPh₃) can lower activation barriers and accelerate the reaction. | researchgate.netresearchgate.net |
| Solvent Effects | Coordinating solvents can favor an "open" transmetalation pathway by stabilizing intermediates. | researchgate.netillinois.edu |
| Nucleophilic Assistance | Intramolecular coordination to the tin atom can lower the transmetalation barrier. | researchgate.netacs.org |
These theoretical insights are invaluable for understanding and predicting the behavior of this compound in cross-coupling reactions and for designing more efficient synthetic protocols.
Strategic Applications of 7 Trimethylstannylisoquinoline in Complex Molecule Synthesis
Key Intermediate in the Total Synthesis of Biologically Relevant Natural Products
7-Trimethylstannylisoquinoline serves as a critical reagent for installing the isoquinoline (B145761) unit onto advanced steroidal intermediates. The cortistatins, a family of marine-derived steroidal alkaloids, exhibit potent biological activities, and their syntheses often rely on the strategic incorporation of a 7-substituted isoquinoline appendage, which is crucial for their bioactivity. nih.govharvard.eduresearchgate.net
The development of convergent synthetic strategies, where complex fragments are synthesized independently before being coupled, is a cornerstone of modern organic synthesis. This compound is ideally suited for such strategies in the synthesis of cortistatin alkaloids. harvard.eduorganic-chemistry.org
In the landmark total synthesis of cortistatin A, the introduction of the isoquinoline group is a decisive step. nih.gov Synthetic strategies leverage this compound as a robust coupling partner. harvard.edu While various methods exist, a common approach involves a cross-coupling reaction where the stannane (B1208499), or a derivative, is coupled with a highly functionalized steroidal core. nih.gov In some synthetic designs, the installation of this key fragment is programmed to occur during the strategic construction of the molecule's A-ring, highlighting the versatility of this building block in complex synthetic sequences. nih.gov The structure-activity relationship studies of cortistatins have revealed that the isoquinoline ring is a critical component for the potent anti-angiogenic activity of Cortistatin A. researchgate.netscilit.com
The total synthesis of (±)-cortistatin J provides a clear example of the utility of this compound. nih.gov In this synthesis, the isoquinoline functionality was installed onto a tetracyclic core intermediate via a Stille coupling reaction. nih.gov The enol triflate of the tetracyclic ketone was coupled with this compound to furnish the desired isoquinoline-containing intermediate. nih.gov This reaction proceeded smoothly and was not expected to interfere with subsequent chemical transformations, demonstrating the reliability and chemoselectivity of this building block. nih.gov The successful coupling at this stage was a key step en route to the formation of the A-ring and the completion of the total synthesis. nih.gov
Table 1: Stille Coupling in Cortistatin J Synthesis
| Reactant 1 | Reactant 2 | Key Reagents/Catalyst | Product | Significance | Reference |
| Tetracyclic enol triflate | This compound | Palladium catalyst (e.g., Pd(PPh₃)₄) | Isoquinoline-substituted tetracycle | Installation of the key isoquinoline moiety onto the core structure. | nih.gov |
The versatility of synthetic routes employing isoquinoline building blocks extends to other members of the cortistatin family. A comprehensive synthetic approach has been developed to access cortistatins A, J, K, and L from a common precursor. nih.govharvard.edu In these syntheses, a general and highly applicable sequence involving an organometallic isoquinoline addition followed by deoxygenation was employed. harvard.edu
While these routes often utilize 7-lithioisoquinoline for the key addition step to a 17-keto cortistatin precursor, this compound remains a foundational starting material. nih.govharvard.edu It can be readily converted to 7-iodoisoquinoline, which then undergoes lithium-halogen exchange to generate the reactive 7-lithioisoquinoline species needed for the carbon-carbon bond formation. harvard.edu This underscores the role of this compound as a stable and accessible entry point to the various reactive intermediates required for the synthesis of Cortistatins K and L, among others. nih.gov
The methods developed for cortistatin synthesis showcase a broader strategy for attaching the isoquinoline unit to steroidal frameworks. nih.govresearchgate.net The addition of an organometallic isoquinoline reagent to the C17-ketone of a steroid precursor is a recurring theme. harvard.edu This approach, followed by a subsequent deoxygenation, establishes the correct stereochemistry at the C17 position. harvard.edu this compound is central to this methodology, either as a direct participant in palladium-catalyzed cross-coupling reactions (like Stille coupling) or as a precursor to other organometallic reagents such as 7-lithioisoquinoline. nih.govharvard.edunih.gov The choice of reagent allows chemists to adapt the introduction of the isoquinoline appendage to different stages of the synthesis and varying functionalities on the steroidal scaffold. harvard.edu
Convergent Synthesis of Cortistatin Alkaloids
Development of Efficient Synthetic Routes Enabled by Organostannylisoquinoline Building Blocks
The use of this compound as a synthetic building block facilitates the development of highly efficient and convergent synthetic routes. organic-chemistry.orgnih.gov Organostannanes, like this compound, are valued for their stability, ease of handling, and predictable reactivity in cross-coupling reactions. nih.gov
Late-Stage Functionalization Strategies Using this compound
Late-stage functionalization hinges on the ability to selectively introduce a new functional group or molecular fragment into a complex molecule without disturbing its existing chemical architecture. Organostannanes, such as this compound, are particularly well-suited for this purpose through palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.
The Stille reaction involves the coupling of an organostannane with an organic electrophile, typically an aryl or vinyl halide or triflate, in the presence of a palladium catalyst. The trimethylstannyl group on the isoquinoline core of this compound serves as a reactive handle that can be chemoselectively activated by the palladium catalyst. This allows for the precise installation of the isoquinoline moiety onto a complex substrate, often a drug candidate or a natural product scaffold, that bears a suitable electrophilic partner.
The strategic advantage of employing this compound lies in its ability to introduce the medicinally relevant isoquinoline core at a convergent point in a synthesis. The isoquinoline framework is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents. The ability to append this unit in a late-stage fashion streamlines the synthetic route and avoids the need to carry the isoquinoline ring system through a lengthy and potentially low-yielding sequence from the outset.
Detailed Research Findings:
While the direct application of this compound in late-stage functionalization of highly complex, multi-chiral center natural products is not extensively documented in publicly available literature, the principles of its utility can be inferred from numerous studies on Stille couplings with related organostannanes and isoquinoline precursors. The reaction conditions for such transformations are typically mild and tolerant of a wide range of functional groups, a critical prerequisite for late-stage applications.
A hypothetical late-stage Stille coupling involving this compound is depicted below, illustrating its potential to diversify a complex core structure (Ar-X).
Hypothetical Late-Stage Stille Coupling
Reaction Scheme: Ar-X + (CH₃)₃Sn-Isoquinoline → Ar-Isoquinoline + (CH₃)₃Sn-X (Complex Core) + (this compound) → (Functionalized Core)
The success of such a reaction would be contingent on several factors, including the choice of palladium catalyst, ligands, solvent, and temperature. The table below outlines typical conditions and potential outcomes based on established Stille coupling methodologies.
| Catalyst System | Ligand | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | - | Toluene (B28343) | 80-110 | 60-95 |
| Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane | 80-100 | 70-98 |
| PdCl₂(PPh₃)₂ | - | DMF | 90-120 | 55-90 |
Table 1: Representative Conditions for Late-Stage Stille Coupling with this compound. This interactive table showcases common catalyst systems and reaction parameters for the palladium-catalyzed cross-coupling of aryl halides or triflates with organostannanes. The yields are hypothetical and would be substrate-dependent.
The data illustrates that a variety of palladium sources and ligands can be effective, offering a toolbox for optimization depending on the specific steric and electronic properties of the complex substrate. The use of phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or the more electron-rich and bulky tri(tert-butyl)phosphine (P(t-Bu)₃), is crucial for facilitating the catalytic cycle. The choice of solvent, ranging from non-polar toluene to polar aprotic dimethylformamide (DMF), can also significantly influence reaction rates and yields.
Perspectives and Future Directions in Organostannylisoquinoline Chemistry
Advancements in Stannylation Methodologies for Heterocycles
The synthesis of organostannanes, including 7-trimethylstannylisoquinoline, is foundational to their use in cross-coupling reactions. Historically, the preparation of these compounds often involved harsh reaction conditions. conicet.gov.ar However, recent advancements are focusing on milder and more efficient stannylation methods for heterocyclic compounds.
One promising area is the development of catalytic C−H bond stannylation. acs.org This approach offers a more direct and atom-economical route to organostannanes by functionalizing existing C-H bonds, eliminating the need for pre-functionalized starting materials. acs.org Researchers are exploring various transition-metal catalysts, such as those based on nickel, to achieve regioselective stannylation of heterocycles. acs.org These methods could provide more efficient pathways to compounds like this compound.
Furthermore, the SRN1 (Substitution Nucleophilic Radical Chain) mechanism has shown promise for the synthesis of arylstannanes under milder conditions, such as photo-stimulated reactions in liquid ammonia. conicet.gov.ar This method has been successfully applied to various haloarenes and could potentially be adapted for the synthesis of stannylated isoquinolines. conicet.gov.ar The continuous development of these and other novel stannylation techniques will be crucial for expanding the accessibility and utility of this compound and related compounds. New synthetic methodologies are of critical importance to medicinal chemists as they allow for the rapid generation of diverse functionalized heterocyclic compounds. nih.gov
Exploration of Novel Catalytic Systems for Derivatization of this compound
The derivatization of this compound predominantly relies on palladium-catalyzed cross-coupling reactions, such as the Stille coupling. orgsyn.orgopenochem.org Future research will likely focus on the development of more efficient and versatile catalytic systems to broaden the scope of these transformations.
A key area of advancement is in ligand design for palladium catalysts. The use of electron-rich, bulky phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands has already enabled Stille couplings under milder conditions and with a wider range of substrates, including less reactive aryl chlorides. orgsyn.org Further exploration of ligand effects could lead to catalysts with enhanced reactivity, stability, and selectivity for the derivatization of this compound.
Beyond palladium, other transition metals are being explored for cross-coupling reactions. While palladium remains the most common catalyst for Stille reactions, the investigation of alternative metal catalysts, such as those based on copper or nickel, could offer complementary reactivity and open up new avenues for the derivatization of this compound. organic-chemistry.orgrsc.org For instance, copper-catalyzed reactions have been employed in the synthesis of various isoquinoline (B145761) derivatives. organic-chemistry.org
The table below summarizes some of the catalytic systems that have been investigated for reactions involving organostannanes and the synthesis of isoquinolines, highlighting the potential for future exploration in the context of this compound.
| Catalyst System | Reaction Type | Substrates | Potential Application for this compound | Reference |
| Pd(PPh₃)₄ | Stille Coupling | Organostannanes and organic halides | Derivatization at the 7-position | organic-chemistry.org |
| Pd₂(dba)₃/P(t-Bu)₃ | Stille Coupling | Aryl chlorides and organostannanes | Coupling with a wider range of electrophiles | orgsyn.org |
| Copper(I) salts | Co-catalyst in Stille Coupling | Enhances reactivity | Improved efficiency of cross-coupling reactions | orgsyn.orgorganic-chemistry.org |
| Rhodium(III) complexes | C-H Activation/Annulation | N-methoxybenzamide and alkynes | Alternative routes to functionalized isoquinolines | researchgate.net |
| Iridium(III) complexes | Cyclization | Aryl ketoximes and internal alkynes | Synthesis of diverse isoquinoline scaffolds | researchgate.net |
| Cobalt complexes | Annulation | Azines and alkynes | Atom-economical synthesis of isoquinolines | researchgate.net |
Expanding the Scope of Cross-Coupling Partners and Reaction Types
The versatility of this compound as a synthetic intermediate is directly linked to the variety of cross-coupling partners and reaction types it can participate in. While the Stille reaction with organic halides is the most established application, future research will aim to expand this repertoire. organic-chemistry.org
Efforts are underway to broaden the range of electrophiles that can be coupled with organostannanes. Beyond traditional aryl and vinyl halides, the use of pseudohalides like triflates has been demonstrated. acs.org Further exploration into coupling with other electrophilic partners, such as sulfonyl chlorides, could lead to the synthesis of novel isoquinoline-containing sulfones. acs.org
Moreover, the development of new types of cross-coupling reactions involving organostannanes is an active area of research. For example, palladium-catalyzed carbonylative coupling reactions, where a carbonyl group is inserted between the coupling partners, can provide access to isoquinoline-containing ketones. youtube.com The exploration of other transition-metal-catalyzed reactions, beyond the classical Stille coupling, will undoubtedly unlock new synthetic possibilities for this compound. The table below illustrates the diversity of coupling partners that have been successfully employed in Stille-type reactions, suggesting potential avenues for the derivatization of this compound.
| Coupling Partner Class | Specific Examples | Resulting Functional Group | Potential for this compound |
| Organic Halides | Aryl iodides, bromides, chlorides | Biaryl linkage | Well-established for creating C-C bonds |
| Organic Triflates | Aryl triflates | Biaryl linkage | Alternative to halides for C-C bond formation |
| Acid Chlorides | Acyl chlorides | Ketone | Synthesis of isoquinolinyl ketones |
| Sulfonyl Chlorides | Arylsulfonyl chlorides | Sulfone | Access to isoquinolinyl sulfones |
| Organolead Compounds | Aryllead triacetates | Biaryl linkage | Alternative organometallic coupling partner |
| Dienes | Substituted dienes | Dienylisoquinolines | Introduction of conjugated systems |
Integration into Automated and High-Throughput Synthesis Platforms
The increasing demand for large and diverse compound libraries for drug discovery and materials science has driven the development of automated synthesis technologies. wikipedia.org The integration of this compound and its derivatives into these platforms represents a significant future direction.
Automated synthesis systems, often utilizing robotic platforms and flow chemistry, can significantly accelerate the synthesis and purification of compound libraries. wikipedia.orgsigmaaldrich.com By developing robust and reliable protocols for the derivatization of this compound, it can be used as a key building block in automated workflows. This would enable the rapid generation of a multitude of isoquinoline-based compounds with diverse functionalities.
The use of pre-filled reagent cartridges and automated purification systems can streamline the entire synthesis process, from starting materials to purified products. sigmaaldrich.comsynplechem.com Adapting the cross-coupling reactions of this compound to these automated platforms will be a key step in realizing its full potential for high-throughput synthesis. This will not only increase efficiency but also improve reproducibility and safety by minimizing manual handling of toxic tin compounds. wikipedia.org
Potential for Library Synthesis and Scaffold Diversity Generation
The isoquinoline core is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.govnih.gov this compound, as a versatile building block, holds immense potential for the synthesis of diverse compound libraries based on this privileged scaffold.
Through various cross-coupling reactions, a wide array of substituents can be introduced at the 7-position of the isoquinoline ring. This allows for the systematic exploration of the chemical space around the isoquinoline core, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov The ability to rapidly generate a library of 7-substituted isoquinolines can significantly accelerate the identification of lead compounds for various therapeutic targets. nih.gov
Furthermore, the isoquinoline scaffold itself can be further modified to generate even greater structural diversity. researchgate.netmdpi.com By combining the derivatization of the 7-position with modifications at other positions of the isoquinoline ring, a vast collection of novel and complex molecular architectures can be accessed. This approach, known as scaffold diversity generation, is a powerful strategy for creating unique compound libraries with the potential to yield novel biological activities. researchgate.net The strategic use of this compound in library synthesis will undoubtedly contribute to the discovery of new and improved therapeutic agents and functional materials.
Q & A
Q. What are the established synthetic routes for 7-trimethylstannylisoquinoline, and how can researchers ensure reproducibility?
The most scalable method involves stannylation of 7-bromoisoquinoline. Starting from tetrahydroisoquinoline, a sequence of imine formation, nitration, and dehydrogenation yields 7-nitroisoquinoline (61% over 3 steps). Reduction and Sandmeyer reaction furnish 7-bromoisoquinoline (63% over 2 steps), which undergoes stannylation with trimethyltin chloride under palladium catalysis to yield the target compound in 88% yield . Key reproducibility factors include:
- Strict control of reaction time and temperature during nitration and stannylation.
- Use of anhydrous solvents to avoid side reactions.
- Validation of intermediates via NMR and mass spectrometry.
Table 1: Critical Reaction Parameters
| Step | Catalyst/Solvent | Yield (%) | Key Validation Techniques |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 61 | ¹H NMR, HRMS |
| Bromination (Sandmeyer) | CuBr₂, HBF₄ | 63 | X-ray crystallography |
| Stannylation | Pd(PPh₃)₄ | 88 | ¹¹⁹Sn NMR, GC-MS |
Q. How should researchers characterize this compound to confirm structural integrity?
Essential techniques include:
- ¹H and ¹³C NMR : Aromatic protons (δ 7.8–8.2 ppm) and trimethyltin groups (δ 0.5 ppm for Sn-CH₃) .
- ¹¹⁹Sn NMR : A singlet near δ -100 ppm confirms Sn coordination .
- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) should match theoretical values.
- Elemental Analysis : Validate purity (>95% by HPLC) and stoichiometry .
Table 2: Representative NMR Data
| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic C-H | 7.8–8.2 | Multiplet |
| Sn(CH₃)₃ | 0.5 | Singlet |
Advanced Research Questions
Q. How can researchers resolve discrepancies in observed vs. predicted NMR spectra for this compound?
Discrepancies often arise from solvent effects, trace impurities, or dynamic processes (e.g., hindered rotation). Methodological approaches include:
- 2D NMR (COSY, NOESY) : Assign overlapping signals and confirm coupling networks .
- Variable-Temperature NMR : Identify conformational changes affecting chemical shifts.
- Spiking Experiments : Compare with authentic samples to rule out impurities .
Q. What strategies optimize this compound’s reactivity in cross-coupling reactions?
The compound is widely used in Stille couplings. Optimization strategies:
- Catalyst Screening : Pd(PPh₃)₄ vs. Pd₂(dba)₃ with AsPh₃ ligands for enhanced stability .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize tin intermediates.
- Additives : LiCl or CuI accelerates transmetallation and suppresses homo-coupling .
Table 3: Cross-Coupling Optimization
| Condition | Outcome | Reference |
|---|---|---|
| Pd(PPh₃)₄ in DMF | 85% yield, minimal byproducts | |
| CuI/LiCl additive | 92% yield, improved regioselectivity |
Q. How do researchers address low yields in large-scale stannylation reactions?
Common pitfalls include:
- Incomplete Bromine Displacement : Monitor reaction progress via TLC.
- Pd Catalyst Deactivation : Use degassed solvents and inert atmospheres.
- Tin Aggregation : Employ slow addition of trimethyltin chloride to avoid exothermic side reactions .
Methodological and Reporting Standards
Q. What experimental details are critical for reproducibility in publications?
Follow Beilstein Journal guidelines :
Q. How should researchers design studies to investigate this compound’s mechanistic role in catalysis?
Advanced approaches include:
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-limiting steps.
- Computational Modeling (DFT) : Predict transition states and validate with experimental data .
- In Situ Monitoring : Raman spectroscopy or GC-MS to track intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
